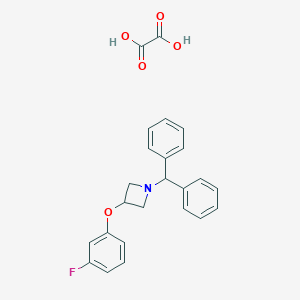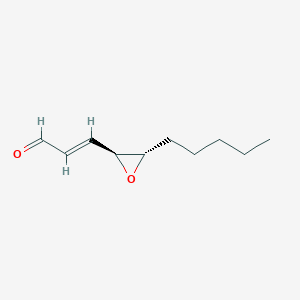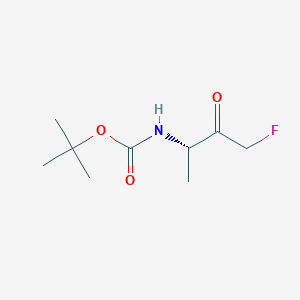
Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-, also known as S-fluoromethyl-PIB, is a radiotracer used for imaging beta-amyloid plaques in the brain. Beta-amyloid plaques are a hallmark of Alzheimer's disease, and the ability to image these plaques is crucial for early diagnosis and monitoring of the disease progression.
Mecanismo De Acción
Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-yl-PIB binds specifically to beta-amyloid plaques in the brain through interactions with the beta-pleated sheet structure of the amyloid fibrils. The fluorine atom in the molecule allows for imaging using PET, as it emits a positron that can be detected by the PET scanner.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-yl-PIB is a radiotracer and does not have any direct biochemical or physiological effects on the body. However, its binding to beta-amyloid plaques in the brain allows for their visualization and quantification using PET, which has important implications for the diagnosis and monitoring of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-yl-PIB for imaging beta-amyloid plaques is its high specificity for beta-amyloid fibrils, which allows for accurate visualization and quantification of the plaques in vivo. Additionally, the short half-life of the fluorine-18 isotope used in the radiotracer allows for repeated imaging sessions without significant accumulation of the radiotracer in the body.
One limitation of using Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-yl-PIB is its limited availability, as the synthesis method is complex and requires specialized equipment and expertise. Additionally, the use of PET imaging is expensive and not widely available, which limits its use in clinical settings.
Direcciones Futuras
For the use of Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-yl-PIB include the development of more efficient and cost-effective synthesis methods, as well as the exploration of other radiotracers for imaging beta-amyloid plaques. Additionally, the use of PET imaging for other neurological diseases and conditions may be explored, as the technique has the potential to provide valuable insights into the underlying biology of these conditions.
Métodos De Síntesis
The synthesis of Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-yl-PIB involves the reaction of (S)-1-(3-hydroxypropyl)-2,5-dimethoxybenzene with 3-fluoro-1-methyl-2-oxopropane in the presence of a base, followed by protection of the hydroxyl group with a tert-butyldimethylsilyl group. The resulting intermediate is then treated with trifluoroacetic acid to remove the tert-butyldimethylsilyl group, and the product is purified by high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-yl-PIB is primarily used for imaging beta-amyloid plaques in the brain using positron emission tomography (PET). PET is a non-invasive imaging technique that uses radiotracers to visualize biological processes in the body. Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-yl-PIB binds specifically to beta-amyloid plaques, allowing for their visualization and quantification in vivo. This has important implications for the diagnosis and monitoring of Alzheimer's disease, as the presence and distribution of beta-amyloid plaques in the brain are closely associated with the disease.
Propiedades
Número CAS |
137186-70-0 |
|---|---|
Nombre del producto |
Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)- |
Fórmula molecular |
C9H16FNO3 |
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-4-fluoro-3-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C9H16FNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 |
Clave InChI |
DVIYPFNRSBXXSA-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C(=O)CF)NC(=O)OC(C)(C)C |
SMILES |
CC(C(=O)CF)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)CF)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



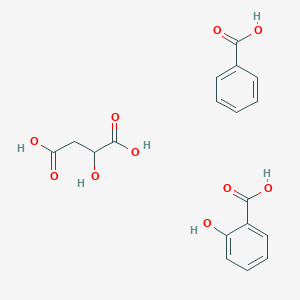
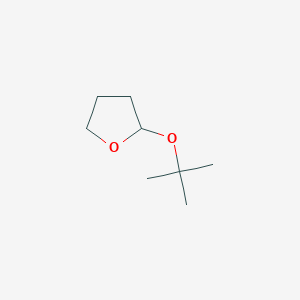
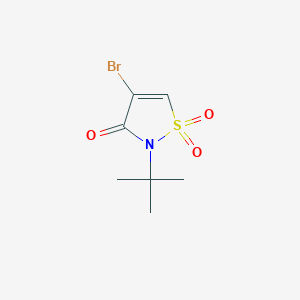
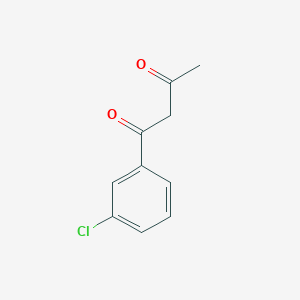
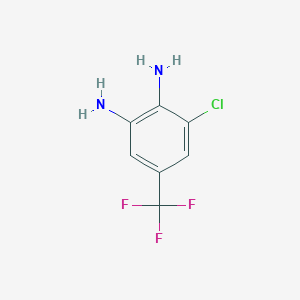
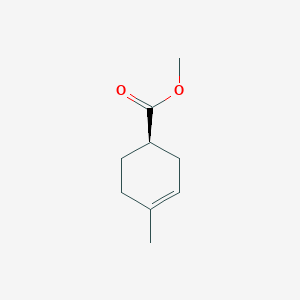
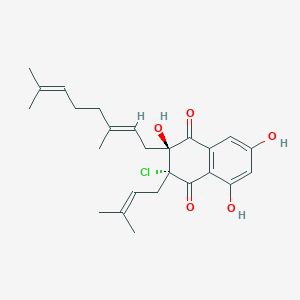
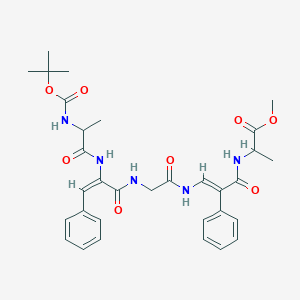
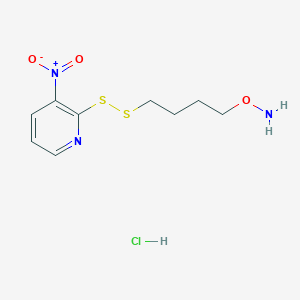
![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)
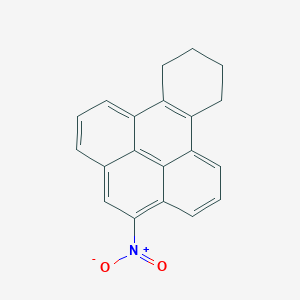
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI)](/img/structure/B159952.png)
